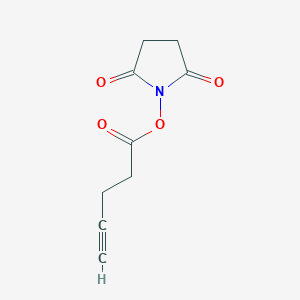

4-pentynoate de succinimidyle

Vue d'ensemble

Description

“2,5-Dioxopyrrolidin-1-yl pent-4-ynoate”, also known as “4-pentynoic acid succinimidyl ester” or “Propargyl-C1-NHS ester”, is a colorless or light yellow liquid . It is soluble in organic solvents such as ethanol, acetone, and dimethylformamide . It is relatively stable at room temperature, but can burn in contact with fire sources or high temperatures .

Synthesis Analysis

The synthesis of “2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” involves several steps and conditions . The process includes the use of dichloromethane/trifluoroacetic acid (DCM/TFA), diisopropylethylamine (iPr2NEt), and dimethylformamide (DMF) among other reagents .

Molecular Structure Analysis

The molecular formula of “2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” is C9H9NO4 . Its InChI code is 1S/C9H9NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h1H,3-6H2 . The molecular weight is 195.17 g/mol .

Chemical Reactions Analysis

“2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” has been used in the synthesis of anticonvulsant drugs . It has shown activity in pain models and has been proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Physical And Chemical Properties Analysis

“2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” is a solid at room temperature . It has a topological polar surface area of 63.7 Ų . It has a XLogP3-AA value of -0.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .

Applications De Recherche Scientifique

Marquage et réticulation des protéines

“4-pentynoate de succinimidyle” est un composé réactif aux amines qui est utilisé en biologie des protéines pour le marquage et la réticulation des amines primaires . Ce composé réagit avec les amines primaires, qui existent au niveau du N-terminus de chaque chaîne polypeptidique et dans la chaîne latérale des résidus d'acide aminé lysine (Lys, K) .

Dérivatisation des médicaments

Ce composé agit comme un réactif essentiel facilitant la dérivatisation de divers médicaments et molécules . Il a la capacité de former des liaisons amides stables, ce qui en fait un outil important dans la découverte de médicaments .

Recherche en bioconjugaison

“this compound” est largement utilisé dans la recherche en bioconjugaison . La bioconjugaison implique l'attachement covalent et généralement irréversible d'une sonde chimique ou d'une autre molécule à une biomolécule, et ce composé joue un rôle crucial dans de tels processus .

Alkynylation des protéines de surface cellulaire

Ce composé a été utilisé dans l'alkynylation des protéines de surface cellulaire . L'alkynylation est un processus où un groupe alkyne est introduit dans une molécule, et dans ce cas, il est utilisé pour modifier les protéines de surface cellulaire .

Applications de la chimie clic

“this compound” est utilisé dans les applications de chimie clic . La chimie clic est un type de réaction chimique qui se caractérise par son efficacité, sa spécificité et son orthogonalité, et ce composé est utilisé dans la formation de 1,2,3-triazoles entre les azides et les alcynes terminaux en milieu aqueux .

Agent thérapeutique pour les mésappariements de complémentarité

Ce composé s'est avéré se lier à un certain nombre de protéines du sérum humain et peut avoir un potentiel en tant qu'agent thérapeutique pour les mésappariements de complémentarité . Cela signifie qu'il pourrait potentiellement être utilisé dans le traitement de maladies où il existe un mésappariement de la complémentarité de certaines protéines .

Mécanisme D'action

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Orientations Futures

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) pent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h1H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQOCPXVAZTWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 4-Pentynoic acid succinimidyl ester used in conjunction with poly(N-isopropylacrylamide) (PNIPAAm) for DNA sensing?

A1: 4-Pentynoic acid succinimidyl ester plays a crucial role in linking single-stranded DNA (ssDNA) to PNIPAAm brushes, ultimately enabling DNA detection. This compound possesses a succinimidyl ester group, known for its reactivity towards primary amines. [] Researchers exploit this reactivity to covalently attach 4-Pentynoic acid succinimidyl ester to the amine group of a modified ssDNA probe. This ssDNA probe then undergoes a "click" reaction with azido-terminated PNIPAAm brushes grafted onto a gold surface. [] This creates a PNIPAAm-b-ssDNA copolymer brush, the core component of the DNA sensor.

Q2: How does the presence of 4-Pentynoic acid succinimidyl ester contribute to the sensitivity of the DNA sensor?

A2: While 4-Pentynoic acid succinimidyl ester primarily acts as a linker, its presence indirectly contributes to the sensor's sensitivity. The "click" reaction facilitated by this compound ensures a stable covalent bond between the PNIPAAm and ssDNA. [] This stability is crucial for forming a homogeneous complex where bio-multiple hydrogen bonds (BMHBs) enhance proton transfer, leading to a decreased resistivity in the system. [] When target DNA hybridizes with the probe, this homogeneity is disrupted, significantly increasing the resistivity and signaling DNA detection. Therefore, the stable linkage provided by 4-Pentynoic acid succinimidyl ester is essential for the sensor's ability to detect these subtle resistivity changes and consequently, the presence of target DNA.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1425219.png)

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-oxo-3-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-2,3-dihydro-1H-benzimidazole-4-carboxylate](/img/structure/B1425227.png)

![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B1425233.png)

![3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B1425236.png)